molecular formula C20H14N2O2S B2889058 (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 313398-62-8

(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2889058
CAS No.: 313398-62-8
M. Wt: 346.4
InChI Key: BXUWKCDVRSUCRR-MRCUWXFGSA-N
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Description

(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic chemical compound designed for research purposes, featuring a thiazole core linked to a furan carboxamide group. This structure places it within a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold in pharmaceutical development, found in more than 18 FDA-approved drugs, and is known to contribute to a wide spectrum of biological activities . Molecules containing the thiazole nucleus have demonstrated importance in researching treatments for various conditions, including cancer, microbial infections, and inflammatory diseases . The incorporation of the furan carboxamide moiety is a strategic feature seen in experimental compounds, particularly in the development of potential kinase inhibitors that target key signaling pathways in diseases such as cancer . This compound is supplied exclusively for laboratory research use. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3,4-diphenyl-1,3-thiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-19(18-12-7-13-24-18)21-20-22(16-10-5-2-6-11-16)17(14-25-20)15-8-3-1-4-9-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUWKCDVRSUCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CO3)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide typically involves the condensation of 3,4-diphenylthiazole-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the thiazole or furan rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that thiazole derivatives can interact with various biological targets, making them promising candidates for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties can be harnessed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole and furan rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MAO Inhibitors: Thiazole Derivatives

describes N-substituted thiazole derivatives (e.g., compounds 4a–4i ) as potent inhibitors of human MAO-A and MAO-B enzymes. Key comparisons include:

Structural Features:
  • Target Compound : Contains a furan-2-carboxamide group linked to a 3,4-diphenylthiazole core.
  • Analogs (4a–4i) : Feature a cyclopentyl acetamide group instead of furan-2-carboxamide, with variations in substituents on the thiazole ring.
Toxicity:
  • This suggests that the thiazole scaffold is generally biocompatible, a trait likely shared by the target compound.

Anti-GBM Agents: Benzenesulfonamide Analogs

and highlight benzenesulfonamide derivatives (e.g., AL56 , AL107 , AL109 ) with anti-GBM activity.

Structural Features:
  • Target Compound : Lacks a sulfonamide group but shares a thiazole/thiadiazole core with AL109 .
  • Analogs: Sulfonamide-linked hydrazineylidene or indenone moieties dominate their structures.

Pesticidal Chemicals: Thiazolidine and Benzamide Derivatives

and list pesticidal compounds like flubenzimine (thiazolidine-based) and diflubenzuron (benzamide-based).

Structural Features:
  • Target Compound : Shares a thiazole ring with flubenzimine but replaces pesticidal substituents (e.g., trifluoromethyl groups) with phenyl and furan moieties.
  • Analogs : Pesticides often include halogenated or electron-withdrawing groups (e.g., -CF₃, -Cl) to enhance stability and target binding.
Functional Implications:
  • The target compound’s diphenylthiazole and furan groups likely redirect its application from pest control to pharmacology, as these moieties are common in drug design for CNS or anticancer targets.

Biological Activity

(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly its anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical formula of this compound is C20H14N2O2SC_{20}H_{14}N_{2}O_{2}S, with a molecular weight of 346.4 g/mol. The compound features a thiazole ring, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves the condensation of furan-2-carboxylic acid derivatives with thiazole-based amines. Various synthetic methods have been explored to optimize yield and purity, including microwave-assisted synthesis which has shown improved results compared to traditional methods .

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have reported that similar thiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl rings and the presence of electron-donating groups enhance anticancer activity.

In vitro studies have shown that thiazole-bearing compounds can inhibit cell proliferation in cancer cells such as HT29 and Jurkat cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
This compoundHT29< Doxorubicin

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC µg/mL)Reference
Compound AE. coli5
Compound BStaphylococcus aureus10
This compoundPseudomonas aeruginosa<5

Case Studies

Recent studies have focused on the development of novel thiazole-based compounds for therapeutic applications. For example, a series of thiazol-2(3H)-imine derivatives were synthesized and tested for antifungal activity against Candida species, showing promising results that could lead to new treatments for fungal infections .

Q & A

Q. What synthetic strategies are effective for optimizing the yield and purity of (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)furan-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions .
  • Introduction of the furan-2-carboxamide moiety through condensation reactions, often using coupling agents like EDCl/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .
  • Z-isomer stabilization via steric or electronic effects, achieved by optimizing substituents on the thiazole ring (e.g., allyl or aryl groups) .

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/PuritySource
SolventAnhydrous DMFReduces hydrolysis side-reactions
Temperature0–5°C (condensation step)Minimizes epimerization
CatalystTriethylamine (base)Enhances reaction efficiency

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the thiazole ring and Z-configuration (e.g., characteristic imine proton shifts at δ 8.5–9.0 ppm) .
  • HPLC-MS : To assess purity (>95%) and detect trace isomers or byproducts .
  • X-ray Crystallography : For absolute stereochemical confirmation, though limited by crystallinity challenges in thiazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

Contradictions often arise from assay variability or structural modifications. Methodological approaches include:

  • Comparative dose-response assays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer, S. aureus for microbes) under identical conditions .
  • SAR Studies : Systematically modify substituents (e.g., phenyl vs. methoxy groups) to isolate activity drivers (Table 1).
  • Target-specific assays : Use enzyme inhibition studies (e.g., lactate dehydrogenase A for anticancer activity) to decouple mechanisms .

Q. Table 1: Structure-Activity Relationship (SAR) Insights

Substituent ModificationObserved Activity ChangeProposed MechanismSource
3,4-Diphenyl thiazoleEnhanced anticancer activityImproved target binding
Furan-2-carboxamideIncreased solubilityPolar group introduction
Allyl group on thiazoleReduced microbial inhibitionSteric hindrance at target

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer cells?

  • Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for proposed targets (e.g., TrkA kinase) .
  • Gene Knockdown Models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., lactate dehydrogenase A) to validate specificity .
  • Metabolic Profiling : LC-MS-based metabolomics to track downstream effects (e.g., ATP depletion, lactate accumulation) .

Q. Critical Controls :

  • Include structurally similar but inactive analogs (e.g., non-Z isomers) to confirm mechanism specificity .
  • Use positive controls (e.g., staurosporine for kinase inhibition) to benchmark activity .

Q. How can computational tools enhance the study of this compound’s pharmacokinetics and toxicity?

  • QSAR Modeling : Predict ADMET properties using descriptors like logP (2.1) and polar surface area (85 Ų) derived from PubChem data .
  • Molecular Dynamics Simulations : Simulate binding stability with targets (e.g., >90% occupancy in 100-ns simulations for thiazole-enzyme complexes) .
  • Docking Studies : Identify potential off-target interactions using databases like PDB or ChEMBL .

Q. Validation Steps :

  • Compare computational predictions with in vitro hepatocyte clearance assays .
  • Cross-validate toxicity predictions using zebrafish embryo models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across studies?

  • Standardize Assay Conditions : Use consistent cell passage numbers, serum concentrations, and incubation times .
  • Control for Isomerization : Monitor Z/E isomer ratios via HPLC, as E-isomers often show reduced activity .
  • Meta-Analysis : Pool data from multiple studies to identify outliers (e.g., using Grubbs’ test) and refine consensus values .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • In-line Process Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Design of Experiments (DoE) : Optimize parameters (e.g., solvent volume, stoichiometry) via factorial design to reduce variability .
  • Strict Purification Protocols : Use recrystallization (e.g., ethanol/water mixtures) followed by preparative HPLC .

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